molecular formula C6H11BrO2 B1524429 (2S,3R)-2-Bromo-3-methylpentanoic acid CAS No. 21582-41-2

(2S,3R)-2-Bromo-3-methylpentanoic acid

Cat. No. B1524429
CAS RN: 21582-41-2
M. Wt: 195.05 g/mol
InChI Key: GQZXYZIKUQUVKE-UHNVWZDZSA-N
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Description

“(2S,3R)-2-Bromo-3-methylpentanoic acid” is a chemical compound with the molecular formula C6H11BrO2 . It has an average mass of 195.054 Da and a mono-isotopic mass of 193.994232 Da .


Molecular Structure Analysis

The molecular structure of “(2S,3R)-2-Bromo-3-methylpentanoic acid” consists of 6 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The bromine atom is at the 2nd carbon and the methyl group is at the 3rd carbon .


Chemical Reactions Analysis

I found a reaction where “(2S,3R)-2-bromo-3-methylpentane” undergoes a reaction with sodium methoxide in methanol, producing (E)-3-methyl-2-pentene . This suggests that “(2S,3R)-2-Bromo-3-methylpentanoic acid” might undergo similar reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3R)-2-Bromo-3-methylpentanoic acid” include a molecular weight of 195.05 . Unfortunately, the search results do not provide further details such as density, boiling point, melting point, or flash point .

Scientific Research Applications

Application in Wine Aroma Analysis

(2S,3R)-2-Bromo-3-methylpentanoic acid, as a related compound to various hydroxy acids, has potential implications in the study of wine and other alcoholic beverages' aroma profiles. For instance, Gracia-Moreno et al. (2015) developed a method for the quantitative determination of hydroxy acids, precursors to significant wine aroma compounds. This research is crucial in understanding the sensory effects of these acids in alcoholic beverages, which may extend to compounds like (2S,3R)-2-Bromo-3-methylpentanoic acid due to their structural similarities and potential roles in flavor formation (Gracia-Moreno, Lopez, & Ferreira, 2015).

Insights into Atmospheric Chemistry

Compounds related to (2S,3R)-2-Bromo-3-methylpentanoic acid, such as 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), have been studied for their physicochemical properties and implications in atmospheric chemistry. Dette et al. (2014) synthesized 3-MBTCA to study its glass-forming properties and interactions with water and pinonic acid, which are critical for understanding the behavior of atmospheric aerosol particles. This research provides insights into the phase state and solubility of similar compounds, which could include (2S,3R)-2-Bromo-3-methylpentanoic acid, in atmospheric conditions (Dette, Qi, Schröder, Godt, & Koop, 2014).

Catalytic Performance Enhancement

The study of zirconium-based metal-organic frameworks (Zr-MOFs) by Huang et al. (2017) investigates the effects of substituents on catalytic performance. While this research does not directly involve (2S,3R)-2-Bromo-3-methylpentanoic acid, the principles of tuning catalytic activity through structural modification are applicable. Understanding how different substituents affect catalysis can provide valuable insights for designing catalysts involving compounds like (2S,3R)-2-Bromo-3-methylpentanoic acid, potentially enhancing their performance in synthetic applications (Huang et al., 2017).

Antibacterial Applications

Compounds structurally related to (2S,3R)-2-Bromo-3-methylpentanoic acid, such as those derived from Siegesbeckia glabrescens, exhibit significant antibacterial activity. Kim et al. (2012) isolated and characterized a compound from S. glabrescens that showed potent antibacterial effects against Staphylococcus aureus. The study highlights the potential of structurally similar compounds, including (2S,3R)-2-Bromo-3-methylpentanoic acid, to serve as leads for developing new antibacterial agents (Kim et al., 2012).

properties

IUPAC Name

(2S,3R)-2-bromo-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXYZIKUQUVKE-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-Bromo-3-methylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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